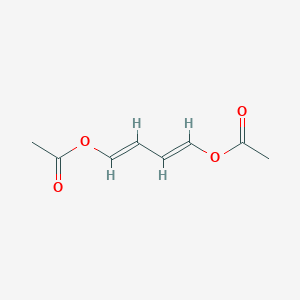

trans,trans-1,4-Diacetoxy-1,3-butadiene

Description

Significance of Diene Acetates in Modern Organic Synthesis

Diene acetates, and dienes in general, are of paramount importance in modern organic synthesis due to their ability to participate in a wide array of chemical transformations. numberanalytics.comnih.gov Their unique electronic structure, characterized by conjugated double bonds, makes them versatile building blocks for constructing complex molecular architectures. numberanalytics.comnih.gov

The most notable reaction involving dienes is the Diels-Alder reaction, a powerful method for forming six-membered rings with a high degree of regio- and stereoselectivity. numberanalytics.com Diene acetates, such as trans,trans-1,4-diacetoxy-1,3-butadiene, are particularly effective in these cycloadditions. The acetoxy groups activate the diene system and can influence the stereochemical outcome of the reaction. Following the cycloaddition, the acetate (B1210297) groups can be hydrolyzed to alcohols or transformed into other functionalities, providing a strategic advantage in multistep syntheses.

This versatility has been harnessed in the total synthesis of numerous natural products. numberanalytics.com A prominent example is the use of the Diels-Alder adduct of this compound with dienophiles like methyl acrylate (B77674) or acrylic acid, which has been a key step in a stereospecific synthesis of shikimic acid, a crucial intermediate in the biosynthesis of many alkaloids and in the pharmaceutical industry. researchgate.net The reaction of 1,4-diacetoxybutadiene with various dienophiles at elevated temperatures can also lead to aromatic products through the elimination of acetic acid from the initial Diels-Alder adduct, offering a direct route to substituted benzene (B151609) rings. researchgate.net The ability to construct complex carbocyclic frameworks with controlled stereochemistry underscores the significance of diene acetates as indispensable tools for synthetic chemists. nih.gov

Historical Developments in the Scientific Study of Acetoxylated Butadiene Derivatives

The scientific investigation of acetoxylated butadiene derivatives is intertwined with the broader history of diene chemistry and the development of fundamental organic reactions. Early studies focused on the products obtained from reactions involving cyclooctatetraene, which were initially misidentified as cyclobutene (B1205218) derivatives but were later correctly characterized as 1,4-disubstituted butadienes. researchgate.net This foundational work paved the way for a more detailed examination of these linear diene systems.

The synthesis and characterization of the various stereoisomers of 1,4-diacetoxy-1,3-butadiene marked a significant progression in the field. researchgate.net Research efforts were directed towards developing synthetic routes that could selectively produce specific isomers, such as the cis,cis and cis,trans forms, and understanding their properties. researchgate.net A notable development was the stereoselective synthesis of the crystalline (E,E)- or trans,trans-isomer, which also led to the isolation of the Z,E and E,Z isomers. acs.org This work involved a revision of earlier stereochemical assignments, highlighting the importance of rigorous spectroscopic analysis, including UV and NMR spectra, for accurate characterization. acs.org

The reactivity of these acetoxylated dienes, particularly in Diels-Alder reactions, became a central theme of investigation. acs.org The ability to use these compounds to generate complex cyclic molecules, such as the precursors to all-cis-cyclohexenetetrol and allo-inositol through adducts with vinylidene carbonate, demonstrated their synthetic potential. researchgate.net Over time, the focus has shifted from simply preparing these dienes to exploiting their reactivity in a highly controlled and stereospecific manner for the synthesis of complex target molecules, reflecting the increasing sophistication of synthetic organic chemistry.

Stereochemical Purity and Isomeric Considerations for this compound

The stereochemistry of 1,4-diacetoxy-1,3-butadiene is a critical factor that dictates its reactivity and the structure of the resulting products. There are four possible planar stereoisomers for this compound, defined by the geometry of the two double bonds:

(E,E)-1,4-Diacetoxy-1,3-butadiene (trans,trans)

(E,Z)-1,4-Diacetoxy-1,3-butadiene (trans,cis) nih.gov

(Z,E)-1,4-Diacetoxy-1,3-butadiene (cis,trans)

(Z,Z)-1,4-Diacetoxy-1,3-butadiene (cis,cis)

Stereochemical purity is of utmost importance in synthesis, particularly for concerted reactions like the Diels-Alder reaction, where the stereochemistry of the diene is directly translated into the stereochemistry of the cyclic product. The use of a stereochemically pure diene ensures a predictable and single stereochemical outcome, which is essential for the synthesis of complex molecules with multiple stereocenters.

The synthesis of pure this compound often involves methods that can also produce other isomers. For instance, the enol acetylation of certain aldehyde precursors can yield the crystalline (E,E)-isomer along with lesser amounts of the Z,E and E,Z isomers. acs.org The separation and purification of the desired trans,trans isomer are therefore crucial steps. The distinct physical properties of the isomers, such as the crystalline nature of the (E,E)-isomer compared to the oily nature of others, can facilitate this separation. acs.org

Spectroscopic methods are indispensable for assigning the correct stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can distinguish between isomers based on the coupling constants and chemical shifts of the vinylic protons. acs.org The reactivity in cycloaddition reactions can also differ significantly between isomers; for example, the (E,E)-isomer was found to be at least as reactive as other known dienes in a Diels-Alder reaction, while other isomers may exhibit different reactivity profiles. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15910-11-9 |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | (1E,3E)-4-(acetyloxy)-1,3-butadienyl acetate |

| Melting Point | 103 °C |

| InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N |

| Canonical SMILES | CC(=O)OC=CC=COC(C)=O |

Data sourced from multiple chemical databases. sigmaaldrich.comstenutz.eunih.gov

Table 2: Comparison of 1,4-Diacetoxy-1,3-butadiene Isomers

| Isomer | CAS Number | Stereochemistry | Reported Physical State |

| (E,E)-1,4-Diacetoxy-1,3-butadiene | 15910-11-9 | trans,trans | Crystalline solid |

| (E,Z)-1,4-Diacetoxy-1,3-butadiene | 35694-36-1 | trans,cis | Oily liquid |

| (Z,E)-1,4-Diacetoxy-1,3-butadiene | Not specified | cis,trans | Oily liquid |

| (Z,Z)-1,4-Diacetoxy-1,3-butadiene | Not specified | cis,cis | Not specified |

Data compiled from synthesis and characterization studies. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRCQTOOSIDDOJ-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=CC=COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C=C/C=C/OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244641 | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15910-11-9 | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15910-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E,3E)-Buta-1,3-diene-1,4-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,3E)-buta-1,3-diene-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans,trans 1,4 Diacetoxy 1,3 Butadiene

Established Laboratory-Scale Preparative Routes

The synthesis of diacetoxybutenes can be approached through various methods. However, the formation of the specific conjugated isomer, trans,trans-1,4-diacetoxy-1,3-butadiene, is highly dependent on the chosen synthetic route. While the oxidative acetoxylation of 1,3-butadiene (B125203) is a widely studied reaction, it primarily yields non-conjugated isomers.

Synthesis via Cyclooctatetraene Precursors

Currently, established and widely documented laboratory-scale preparative routes for this compound that utilize cyclooctatetraene as a direct precursor are not prevalent in readily available scientific literature. Synthetic strategies for this compound typically involve other starting materials and reaction types.

Methodologies Involving Oxidative Acetoxylation of 1,3-Butadiene

The oxidative acetoxylation of 1,3-butadiene is a significant industrial and academic reaction. It is crucial to note, however, that this method predominantly yields constitutional isomers of the target compound, namely cis- and trans-1,4-diacetoxy-2-butene and 3,4-diacetoxy-1-butene, rather than the conjugated this compound. osti.govosti.gov The reaction involves the addition of two acetate (B1210297) groups across the butadiene backbone in the presence of a catalyst and an oxidant.

Palladium complexes are effective catalysts for the homogeneous diacetoxylation of 1,3-butadiene in an acetic acid medium. osti.gov These systems have been shown to be more efficient than nitrate-iodate reoxidative systems. osti.gov The primary products of these reactions are the non-conjugated dienes cis- and trans-1,4-diacetoxy-2-butene. osti.gov A notable feature of palladium-catalyzed systems is the ability to influence diastereoselectivity, although the formation of the conjugated 1,3-diene is not the favored outcome.

A study utilizing a heterogeneous palladium-tellurium catalyst on a charcoal support (Pd/Te/C) in the liquid phase also demonstrated the production of diacetoxybutenes. osti.gov This system showed high activity, but again, the product distribution was dominated by the non-conjugated isomers. osti.gov

| Catalyst System | Product | Selectivity / Distribution | Reference |

|---|---|---|---|

| Homogeneous Palladium Complexes | cis- and trans-1,4-Diacetoxy-2-butene | 48-50% | osti.gov |

| Homogeneous Palladium Complexes | 3,4-Diacetoxy-1-butene | ~40% | osti.gov |

| Pd/Te/C (8:1 Pd/Te ratio) | trans-1,4-Diacetoxy-2-butene | ~75% | osti.gov |

| cis-1,4-Diacetoxy-2-butene | ~14% | osti.gov | |

| 3,4-Diacetoxy-1-butene | ~10% | osti.gov |

Rhodium-based catalysts have also been explored for the diacetoxylation of butadiene. A rhodium-tellurium-carbon (Rh-Te-C) system, for instance, catalyzes the reaction to form diacetoxybutenes. This particular system is noted for producing cis-1,4-diacetoxy-2-butene as the main product, highlighting a different selectivity profile compared to palladium catalysts but still favoring the formation of a non-conjugated diene isomer.

Copper-based systems have been developed for the liquid-phase oxidation of butadiene. One such system employs cupric acetate in conjunction with lithium bromide and 1,4-dibromo-2-butene. This catalytic method resulted in a 70% yield of a mixture of diacetates. However, consistent with other oxidative acetoxylation methods, the products were the non-conjugated isomers: 1,4-diacetoxy-2-butene (73% of the mixture) and 3,4-diacetoxy-1-butene (27% of the mixture).

Mechanistic Investigations of Compound Formation Pathways

Mechanistic studies of the palladium-catalyzed diacetoxylation of 1,3-butadiene focus on explaining the observed selectivity for 1,4- and 3,4-diacetoxybutene isomers. The reaction is understood to proceed through a π-allyl palladium intermediate. osti.gov

The proposed mechanism involves the initial coordination of the butadiene to a Pd(II) center, followed by the nucleophilic attack of an acetate ion. This can occur at either the terminal (1-) or internal (2-) position of the diene. The resulting intermediate is a π-allylpalladium complex. A second acetate nucleophile then attacks this allyl intermediate, leading to the final products. The attack at different positions of the allyl complex accounts for the formation of the different isomers. The predominance of the 1,4-diacetoxy-2-butene product suggests a pathway that favors the formation and subsequent reaction of a syn-π-allyl palladium complex. The stability of this intermediate and the kinetics of the nucleophilic attack ultimately control the product distribution. osti.govnih.gov

Strategies for Stereoselective Synthesis of the trans,trans-Isomer

A significant method for the synthesis of 1,4-diacetoxy-1,3-butadiene involves the oxidative coupling of vinyl acetate mediated by palladium acetate. This reaction directly forms the C4 backbone of the diene from two molecules of vinyl acetate. While this method also produces other compounds, such as 1,1,4,4-tetraacetoxybutane and 1,1,4-triacetoxy-2-butene, it provides a direct route to the desired diene. The stereochemistry of the resulting 1,4-diacetoxy-1,3-butadiene is a critical aspect of this transformation, with the potential to form various isomers.

Detailed investigations into palladium-catalyzed reactions of conjugated dienes have provided insights that are relevant to achieving stereoselectivity. For instance, in the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes, the stereochemical outcome—cis or trans addition of the two acetate groups—can be controlled by the choice of ligands and reaction conditions. This suggests that the stereochemistry of the this compound could potentially be influenced by similar factors during its formation.

While the direct oxidative coupling of vinyl acetate is a key route, other palladium-catalyzed methods have been explored for the functionalization of 1,3-butadiene. These reactions, such as diacetoxylation, typically yield 1,4-diacetoxy-2-butenes, which are structural isomers of the target compound. However, the mechanistic principles of these reactions, which involve the formation of π-allyl palladium intermediates, are fundamental to understanding how to control stereochemistry in related palladium-catalyzed transformations.

The table below summarizes a key synthetic approach to 1,4-diacetoxy-1,3-butadiene, highlighting the reactants and the resulting products. Further research is focused on optimizing these conditions to enhance the yield and stereoselectivity for the trans,trans-isomer.

| Reactant | Reagent | Key Products |

|---|---|---|

| Vinyl acetate | Palladium(II) acetate | 1,4-Diacetoxy-1,3-butadiene, 1,1,4,4-Tetraacetoxybutane, 1,1,4-Triacetoxy-2-butene |

Reactivity Profiles and Transformational Chemistry of Trans,trans 1,4 Diacetoxy 1,3 Butadiene

Cycloaddition Reactions in Advanced Organic Synthesis

The conjugated π-system of trans,trans-1,4-diacetoxy-1,3-butadiene makes it an excellent component in cycloaddition reactions, which are powerful tools for the construction of six-membered rings with high stereochemical control.

Diels-Alder Reactions with Varied Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is the most prominent reaction of this compound. The electron-donating nature of the two acetoxy groups enhances the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating its reaction with electron-poor dienophiles. This diene has been successfully reacted with a wide range of dienophiles, including acrylic acid and its esters, quinones, β-nitrostyrenes, chalcones, and acetylenes researchgate.net. A notable application is in the stereospecific total synthesis of D-(−)-shikimic acid, where the initial step involves the Diels-Alder reaction between this compound and methyl acrylate (B77674) or acrylic acid researchgate.net.

The Diels-Alder reaction is renowned for its high degree of stereospecificity, a characteristic that is well-defined in the reactions of this compound. The concerted, suprafacial nature of the cycloaddition dictates that the stereochemistry of both the diene and the dienophile is retained in the resulting cyclohexene (B86901) adduct libretexts.orgaskthenerd.com.

For this compound, the two acetoxy groups are held in a trans relationship on the diene backbone. During the cycloaddition, this geometry translates into a specific, predictable stereochemistry in the product. The two acetoxy groups will be on the same face of the newly formed ring, resulting in a cis relationship relative to each other askthenerd.com.

The stereochemistry of the dienophile is also preserved. A cis-dienophile will yield a product where its substituents are cis in the adduct, while a trans-dienophile will result in trans substituents.

When the dienophile has unsaturated substituents, two diastereomeric products, termed endo and exo, can be formed. The endo product, where the dienophile's substituents are oriented towards the π-system of the newly formed diene bridge, is often the kinetically favored product under thermal conditions libretexts.org. However, as the exo adduct is typically more thermodynamically stable, it can become the major product under conditions of reversibility, such as higher temperatures libretexts.org.

| Dienophile | Dienophile Stereochemistry | Predicted Major Adduct Stereochemistry |

|---|---|---|

| Maleic Anhydride | cis | cis-fused ring, endo orientation of anhydride |

| Dimethyl Fumarate | trans | trans-diester, acetoxy groups are cis |

| Acrolein | - | endo orientation of aldehyde group favored kinetically |

While this compound is a symmetrically substituted diene, its reaction with an unsymmetrical dienophile can lead to different constitutional isomers, making regioselectivity a critical consideration. The regiochemical outcome is governed by frontier molecular orbital (FMO) theory, which predicts that the reaction will favor the orientation that aligns the largest orbital coefficient on the diene's HOMO with the largest coefficient on the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

In simpler terms, the reaction preferentially occurs between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile. The resonance contribution from the oxygen atoms of the acetoxy groups increases the electron density at the C1 and C4 positions of the diene. For a typical dienophile substituted with an electron-withdrawing group (EWG), such as methyl acrylate, the β-carbon (Cβ) is the most electrophilic position. Therefore, the favored orientation aligns the C1 of the diene with the Cβ of the dienophile, leading to the formation of the "para" or 1,4-substituted product as the major regioisomer.

| Reactants | Favored Transition State Alignment | Predicted Major Product |

|---|---|---|

| trans,trans-1,4-Diacetoxy-1,3-butadiene + Methyl Acrylate | C1(diene) → C2(dienophile) C4(diene) → C1(dienophile) | "ortho" (1,2-disubstituted) - Minor |

| C1(diene) → C1(dienophile) C4(diene) → C2(dienophile) | "para" (1,4-disubstituted) - Major |

The reaction environment, particularly the choice of solvent, can significantly impact the rate and selectivity of the Diels-Alder reaction involving this compound. While traditionally considered to be relatively insensitive to solvent effects, reactions involving polar reactants can show marked acceleration in polar solvents.

Aqueous media, in particular, have been shown to accelerate many Diels-Alder reactions. This acceleration is attributed to a combination of factors, including the hydrophobic effect, which forces the nonpolar reactants together, and the stabilization of the polar transition state through hydrogen bonding. For reactions involving dienophiles with hydrogen-bond accepting groups (e.g., carbonyls), water can act as a hydrogen-bond donor, further lowering the activation energy. The acetoxy groups on the diene could also participate in such interactions.

In addition to water, other polar and alcoholic solvents can enhance reaction rates. For instance, alcoholic solvents like 2,2,2-trifluoroethanol (B45653) have been found to improve the yields of cycloadditions.

| Solvent Type | General Effect on Reaction Rate | Primary Contributing Factors |

|---|---|---|

| Nonpolar (e.g., Hexane, Toluene) | Baseline/Slow | Minimal stabilization of transition state |

| Polar Aprotic (e.g., Acetonitrile (B52724), DMF) | Moderate Acceleration | Stabilization of polar transition state |

| Polar Protic (e.g., Water, Ethanol) | Significant Acceleration | Hydrogen bonding, solvophobic effects, transition state stabilization |

[3+2] Cycloadditions and Related Pericyclic Processes

While the [4+2] Diels-Alder reaction is the dominant mode of reactivity for this compound, other pericyclic reactions are theoretically possible. However, its participation in [3+2] cycloadditions, where a 1,3-dipole reacts with a dipolarophile, is not a widely reported transformation for this specific diene in the scientific literature. Such reactions are more common for other classes of compounds, like nitrodienes nih.gov.

Another class of pericyclic reactions is electrocyclic reactions, which involve the intramolecular formation of a σ-bond between the termini of a conjugated system utexas.edumasterorganicchemistry.comlibretexts.orglibretexts.org. For a 1,3-butadiene (B125203) system, this would be a 4π-electron electrocyclization to form a cyclobutene (B1205218) derivative. Under thermal conditions, the Woodward-Hoffmann rules predict a conrotatory ring closure masterorganicchemistry.comlibretexts.org. However, this process is often thermodynamically unfavorable due to the significant ring strain in the four-membered ring product, and the reverse reaction (electrocyclic ring-opening of cyclobutenes) is typically favored utexas.edulibretexts.org. As such, this reactivity is not a common synthetic application of this compound.

Transition Metal-Catalyzed Functionalizations

The acetoxy groups in this compound make it a suitable substrate for various transition metal-catalyzed reactions, most notably those involving palladium. The acetoxy functionalities can act as leaving groups in palladium-catalyzed allylic substitution reactions (Tsuji-Trost reaction).

In this type of transformation, a palladium(0) catalyst coordinates to the diene, leading to the oxidative addition and expulsion of an acetate (B1210297) leaving group to form a π-allylpalladium(II) intermediate. This electrophilic intermediate can then be attacked by a wide range of soft nucleophiles, such as stabilized enolates (e.g., from malonates), amines, or alkoxides, to form a new carbon-carbon or carbon-heteroatom bond. Given that the substrate has two allylic acetate groups, sequential or double substitutions are possible, providing a pathway to 1,4-difunctionalized products.

Furthermore, palladium catalysis is integral to the synthesis of 1,4-diacetoxybutenes from 1,3-butadiene itself. For example, the liquid-phase diacetoxylation of 1,3-butadiene can be achieved using a palladium-tellurium catalyst on a charcoal support, producing a mixture of diacetoxybutene isomers osti.gov. Palladium-catalyzed 1,4-difunctionalization reactions of 1,3-butadiene with other reagents have also been developed to form two new carbon-carbon bonds with high regioselectivity and trans stereoselectivity of the resulting alkene nih.gov. These transformations highlight the central role of transition metals in both the synthesis and subsequent functionalization of the 1,4-dioxy-but-2-ene scaffold.

Palladium-Catalyzed Transformations

This compound is notably involved in palladium-catalyzed reactions, primarily as a product of the stereoselective 1,4-difunctionalization of 1,3-butadiene. These transformations are foundational in organic synthesis, providing efficient routes to complex molecules with precise stereochemical control.

The palladium(II)-catalyzed 1,4-diacetoxylation of conjugated dienes represents a powerful method for the stereoselective synthesis of 1,4-diacetoxy-2-alkenes. nih.gov When 1,3-butadiene is used as the substrate, this reaction yields this compound. The process is characterized by its high degree of regio- and stereoselectivity. acs.org

The reaction typically employs a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), in conjunction with a reoxidant to regenerate the active Pd(II) species. Benzoquinone is a commonly used stoichiometric oxidant in this system. The presence of chloride ions, often from lithium chloride (LiCl), is crucial for achieving high 1,4-addition selectivity and promoting a syn-diacetoxylation pathway. The mechanism involves the coordination of the diene to the Pd(II) center, followed by the external nucleophilic attack of an acetate ion on one of the terminal carbons of the diene, leading to a (π-allyl)palladium intermediate. A second acetate nucleophile then attacks the other terminal carbon of the allyl system, resulting in the final 1,4-diacetoxylated product.

Research has shown that the product distribution can be finely tuned. For instance, in the liquid-phase diacetoxylation of 1,3-butadiene using a palladium-tellurium catalyst on a charcoal support (Pd/Te/C), the major product formed was trans-1,4-diacetoxy-2-butene (75%), along with the cis-1,4- (14%) and 3,4- (10%) isomers. osti.gov While this specific outcome leads to the butene derivative, the underlying principles of palladium-catalyzed diacetoxylation are central to the synthesis of the title compound from butadiene. Despite the promise of these transformations for asymmetric synthesis, achieving high levels of enantioselectivity has remained a significant challenge. nih.gov

| Catalyst System | Substrate | Key Reagents/Conditions | Major Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Benzoquinone | Cyclic 1,3-Dienes | LiOAc, LiCl, Acetic Acid | 1,4-Diacetoxycycloalkene | syn-addition | chemrxiv.org |

| Pd/Te/C | 1,3-Butadiene | Acetic Acid, 90°C, O₂ | trans-1,4-Diacetoxy-2-butene | trans | osti.gov |

Building on the principles of palladium-catalyzed diene functionalization, advanced hybrid catalytic systems have been developed for more complex transformations like carboamination. While not directly employing this compound as a reactant, these systems illustrate the evolution of the underlying chemistry. A notable development is the use of hybrid palladium catalysis for the selective 1,4-syn-carboamination of cyclic 1,3-dienes. chemrxiv.orgnih.gov

This methodology facilitates the stereoselective construction of 1,4-cis-disubstituted cyclic frameworks, which are important motifs in pharmaceuticals. chemrxiv.orgnih.gov The process involves a redox-neutral, three-component reaction between a cyclic 1,3-diene, an amine, and an alkyl or aryl halide. The key to its success is a hybrid palladium-catalyzed radical-polar crossover mechanism. chemrxiv.org

The proposed mechanism begins with the photoexcited Pd(0) catalyst donating an electron to the alkyl/aryl halide, generating a carbon-centered radical and a Pd(I) species. This radical then adds to the 1,3-diene to form an allylic radical. The Pd(I) species recombines with this allylic radical, preferentially from the less sterically hindered face, to form an allylic Pd(II) intermediate. Subsequent nucleophilic attack by the amine completes the 1,4-carboamination, yielding the thermodynamically less favored syn-product with high diastereoselectivity. chemrxiv.org This innovative approach bypasses the limitations of traditional methods and highlights the versatility of palladium catalysis in achieving challenging difunctionalizations of dienes. nih.gov

Other Metal-Mediated Reactions

While palladium catalysis dominates the transformational chemistry of diene acetates, other metals can mediate reactions of similar butadiene systems. For instance, trans,trans-1,4-diphenyl-1,3-butadiene, an analog of the title compound, reacts with Rieke metal complexes of barium and strontium to form metal-diene reagents. fishersci.com These reagents are subsequently used for carbocyclization reactions with dichloroalkanes. Transition metal-mediated synthesis is a broad field, with various metals like gold, silver, copper, and ruthenium used to catalyze a wide range of transformations, including cycloadditions and cycloisomerizations, to form heterocyclic compounds. nih.gov However, specific examples of non-palladium metal-mediated reactions involving this compound itself are not prominently featured in the literature, underscoring the unique role of palladium in this specific area.

Strategic Utility in Natural Product and Bioactive Molecule Synthesis

The defined stereochemistry and functionality of this compound make it a valuable C4 building block in the synthesis of complex molecules. Its application as a diene in Diels-Alder reactions is a cornerstone of its synthetic utility.

This compound serves as a key intermediate in the synthesis of Conduritol D and its derivatives. chemicalbook.com Conduritols are a class of naturally occurring polyhydroxylated cyclohexenes (cyclitols) that are of interest due to their biological activities. The synthesis often relies on a Diels-Alder reaction where this compound acts as the diene component. The resulting cycloadduct, a bicyclic compound, contains the core carbocyclic framework with protected hydroxyl groups (as acetates) positioned with the correct relative stereochemistry. Subsequent chemical manipulations, such as hydrolysis of the acetate groups, lead to the desired conduritol structures.

The structural motif of this compound, featuring a four-carbon backbone with oxygenation at both ends, makes it an attractive precursor for synthesizing modified carbohydrate structures. Its use in cycloaddition reactions provides a direct route to six-membered rings with multiple stereocenters, mimicking the core of pyranose sugars.

This strategy can be extended to the synthesis of sulfur-containing carbohydrate analogs. For example, the acetoxy groups can be displaced by sulfur nucleophiles, or the diene can be used to construct a carbocyclic core onto which sulfur-containing functionalities are later introduced. The synthesis of benzothiazinones, which are sulfur analogs of naturally occurring benzoxazinones, demonstrates the broader chemical principle of replacing oxygen with sulfur to create novel bioactive compounds, a strategy that can be applied to carbohydrate chemistry. mdpi.com By using this compound as a starting point, chemists can access novel thiosugars and other modified carbohydrate structures for biological evaluation.

Precursor in Industrial Chemical Production Pathways (e.g., 1,4-Butanediol)

While this compound is a structural isomer of key industrial intermediates, the primary commercial pathway for producing 1,4-butanediol (B3395766) from 1,3-butadiene, notably the Mitsubishi Chemical process, proceeds through the formation of 1,4-diacetoxy-2-butene. researchgate.netchemicalbook.comsci-hub.se This process represents a significant alternative to the traditional Reppe process, which utilizes acetylene (B1199291) and formaldehyde. chempedia.infoscribd.com The Mitsubishi process is a three-step method that begins with the catalytic reaction of 1,3-butadiene and acetic acid. chemicalbook.comsci-hub.se

The core stages of this industrial pathway are:

Diacetoxylation: 1,3-butadiene undergoes oxidative acetoxylation in the liquid phase to yield 1,4-diacetoxy-2-butene. researchgate.netsci-hub.se This step is crucial and is performed using a solid-state Palladium (Pd) catalyst in a trickle bed reactor at temperatures between 60-90°C. sci-hub.se

Hydrogenation: The resulting 1,4-diacetoxy-2-butene is then hydrogenated to produce 1,4-diacetoxybutane (B1202567). chemicalbook.com

Hydrolysis: Finally, the hydrolysis of 1,4-diacetoxybutane yields the desired product, 1,4-butanediol. chemicalbook.com

This butadiene-based route is noted for its high atom efficiency and provides an important method for producing 1,4-butanediol, which is a vital precursor for polymers like polybutylene terephthalate (B1205515) (PBT) and urethanes, as well as for the solvent tetrahydrofuran (B95107) (THF). researchgate.netsci-hub.sescribd.com

| Step | Reactants | Product | Key Conditions |

|---|---|---|---|

| 1. Diacetoxylation | 1,3-Butadiene, Acetic Acid, Air | 1,4-Diacetoxy-2-butene | Solid-state Pd catalyst, 60–90°C sci-hub.se |

| 2. Hydrogenation | 1,4-Diacetoxy-2-butene, Hydrogen | 1,4-Diacetoxybutane | Catalytic Hydrogenation chemicalbook.com |

| 3. Hydrolysis | 1,4-Diacetoxybutane, Water | 1,4-Butanediol | Hydrolysis Reaction chemicalbook.com |

Other Notable Reactions and Derivatizations

This compound is a versatile reagent in organic synthesis, primarily utilized in Diels-Alder reactions. Its conjugated diene structure allows it to react with various dienophiles to form cyclic adducts, which can be further elaborated into complex molecules. researchgate.net

A significant application is in the synthesis of D-(−)-shikimic acid, a crucial intermediate in the industrial production of the antiviral drug oseltamivir (B103847). The synthesis involves the Diels-Alder reaction between this compound and methyl acrylate to form a cyclic adduct, which is then converted through several steps to dl-shikimic acid. researchgate.net

The compound also serves as a precursor for aromatic compounds. When reacted with dienophiles at elevated temperatures, the initially formed Diels-Alder adducts can eliminate acetic acid to yield aromatic products. researchgate.net This provides a direct method for constructing benzene (B151609) rings and has been applied in the synthesis of unsymmetrical biphenyls. researchgate.net

Furthermore, this compound is used as an intermediate in the synthesis of Conduritol D, a compound valuable in organic synthesis. chemicalbook.com

| Reaction Type | Dienophile/Reactant | Key Product/Intermediate | Significance |

|---|---|---|---|

| Diels-Alder Reaction | Methyl Acrylate | dl-Shikimic Acid researchgate.net | Precursor for antiviral drugs. researchgate.net |

| Diels-Alder/Aromatization | Various Dienophiles (e.g., quinones, acetylenes) | Aromatic Compounds, Unsymmetrical Biphenyls researchgate.net | Direct synthesis of benzene rings. researchgate.net |

| Intermediate Synthesis | - | Conduritol D chemicalbook.com | Useful compound in organic synthesis. chemicalbook.com |

Advanced Spectroscopic and Structural Analysis of Trans,trans 1,4 Diacetoxy 1,3 Butadiene and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure and conformation of trans,trans-1,4-diacetoxy-1,3-butadiene. Although detailed spectral assignments for the parent diene are not extensively reported in peer-reviewed literature, its expected spectral features can be reliably predicted based on its symmetrical structure and established NMR principles.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C₂h symmetry. This symmetry renders the two acetate (B1210297) groups, the two terminal vinyl protons (H-1 and H-4), and the two internal vinyl protons (H-2 and H-3) chemically equivalent.

Expected Spectral Features:

Acetate Protons (-OCOCH₃): A sharp singlet integrating to 6H would appear in the upfield region, typically around δ 2.1 ppm. This signal represents the six equivalent methyl protons of the two acetate groups.

Inner Olefinic Protons (H-2 and H-3): These two protons are chemically equivalent and would appear as a multiplet. They are coupled to each other and to the terminal protons (H-1 and H-4). The expected chemical shift would be in the range of δ 5.8-6.2 ppm.

Terminal Olefinic Protons (H-1 and H-4): These protons, being attached to carbons bearing electronegative acetoxy groups, would be shifted further downfield, likely in the δ 7.0-7.4 ppm range.

Stereochemical Assignment: The trans stereochemistry of the double bonds can be unequivocally confirmed by the magnitude of the proton-proton coupling constants (J-values).

The coupling constant between the inner protons (³JH2-H3) would be large, characteristic of a trans relationship across a double bond, typically in the range of 11-18 Hz.

The coupling between adjacent vinyl protons (³JH1-H2 and ³JH3-H4) would also be consistent with a trans configuration, falling within a similar range.

The planarity of the diene system, favoring an s-trans conformation for steric reasons, is also supported by these expected NMR parameters.

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, with only four distinct signals expected.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|

| C=O (Carbonyl) | 168-172 | Typical range for ester carbonyl carbons. |

| C1 / C4 (Terminal Olefinic) | 135-140 | Olefinic carbon bonded to an oxygen atom, resulting in a downfield shift. |

| C2 / C3 (Inner Olefinic) | 115-125 | Standard chemical shift for internal sp² carbons in a conjugated system. |

| CH₃ (Methyl) | 20-22 | Characteristic region for acetate methyl carbons. |

Further studies involving coupled ¹³C spectra could reveal one-bond (¹JCH) and multi-bond (ⁿJCH) coupling constants, providing deeper insight into the electronic structure, though such detailed analyses are uncommon for this particular reagent.

While one-dimensional NMR is often sufficient for a molecule of this simplicity, 2D NMR techniques provide definitive confirmation of the structural assignment.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity of the proton spin system. It would show a clear cross-peak between the signals for H-1/H-4 and H-2/H-3, confirming their vicinal relationship and the integrity of the butadiene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would show correlations between the H-1/H-4 signal and the C1/C4 signal, the H-2/H-3 signal and the C2/C3 signal, and the methyl proton singlet with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the placement of the acetate groups. It reveals correlations between protons and carbons over two to three bonds. Key correlations would include a cross-peak between the methyl protons (at ~2.1 ppm) and the carbonyl carbon (at ~170 ppm), and more importantly, between the terminal olefinic protons H-1/H-4 and the carbonyl carbon, definitively linking the ester functional group to the diene framework.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Structural Characterization

FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum provides clear evidence for the ester groups and the conjugated diene system. The observed absorption bands are consistent with the assigned structure. cdnsciencepub.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3150 | C-H Stretch | Vinylic C-H |

| 1750 | C=O Stretch | Ester Carbonyl |

| 1620 | C=C Stretch | Conjugated Diene |

| 1350 | C-H Bend | Methyl |

| 1220 | C-O Stretch | Ester (asymmetric) |

| 1130 | C-O Stretch | Ester (symmetric) |

| 950 | C-H Bend (Out-of-Plane) | trans-Alkene |

The strong absorption at 1750 cm⁻¹ is characteristic of the carbonyl stretch of an ester. The band at 1620 cm⁻¹ confirms the presence of carbon-carbon double bonds. Crucially, the sharp absorption at approximately 950 cm⁻¹ is a hallmark of the out-of-plane C-H bending mode for a trans-substituted double bond, providing strong evidence for the stereochemistry of the diene. cdnsciencepub.com

Mass Spectrometry (MS): Elucidation of Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 170.16 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 170.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways:

Loss of an Acetoxy Radical: Cleavage of the C-O bond could lead to the loss of an acetoxy radical (•OCOCH₃, 59 u), resulting in a fragment ion at m/z 111.

Loss of Ketene (B1206846): A common fragmentation for acetate esters is the elimination of a neutral ketene molecule (CH₂=C=O, 42 u), which would produce a fragment ion at m/z 128. This fragment may correspond to [M - C₂H₂O]⁺•.

Loss of an Acetyl Group: Subsequent loss of an acetyl radical (•COCH₃, 43 u) from the molecular ion would yield a fragment at m/z 127. The peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is often the base peak in the spectra of acetates.

Retro-Diels-Alder Fragmentation: In the mass spectra of Diels-Alder adducts formed from this diene, a prominent fragmentation is the retro-Diels-Alder reaction, which regenerates the diene. This indicates the inherent stability of the diene structure, which would be observed as the molecular ion at m/z 170.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems, known as chromophores. The π-electron system of the conjugated diene in this compound is responsible for its characteristic UV absorption.

The absorption involves a π → π* electronic transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For the parent compound, 1,3-butadiene (B125203), this absorption occurs at a maximum wavelength (λmax) of 217 nm.

The presence of two acetoxy substituents on the butadiene core is expected to have a minor effect on the λmax. According to Woodward-Fieser rules for predicting λmax in dienes, auxochromic groups directly attached to the conjugated system can cause a significant bathochromic (red) shift. However, the acetoxy group (-OAc) is not a powerful auxochrome in this context. Therefore, the λmax for this compound is predicted to be very close to that of the parent 1,3-butadiene, likely in the range of 215-225 nm. This absorption confirms the presence of the conjugated π-system.

Advanced Structural Elucidation via X-ray Diffraction for Coordinated Complexes and Derivatives

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids. For derivatives of this compound, particularly the adducts formed from Diels-Alder reactions, this technique is invaluable for confirming stereochemistry and regiochemistry.

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring system. This compound serves as an effective diene in these reactions, leading to the formation of adducts with multiple new stereocenters. While spectroscopic methods like NMR can provide strong evidence for the structure of these adducts, X-ray crystallography offers incontrovertible proof of the relative configuration of substituents on the newly formed ring.

Research Findings:

The primary application of X-ray diffraction in this context is the structural confirmation of Diels-Alder adducts. For example, the reaction of this compound with various dienophiles can lead to different stereoisomers (e.g., endo vs. exo products). The precise spatial arrangement of atoms, bond lengths, and bond angles obtained from a crystal structure analysis allows for the absolute assignment of the product's stereochemistry. This is critical in multistep total synthesis, where the stereochemical integrity of each intermediate must be assured.

While crystallographic data for coordinated metal complexes of this compound itself are not extensively reported in the literature, the technique is widely applied to organometallic complexes involving butadiene and its derivatives. In such complexes, the diene can coordinate to a metal center in various fashions (e.g., η⁴-s-cis). X-ray diffraction would be the principal method to determine the exact coordination mode, the geometry around the metal center, and the conformational changes in the diene upon coordination.

The table below summarizes key structural parameters that can be obtained from X-ray diffraction analysis of a hypothetical Diels-Alder adduct derived from this diene.

| Parameter | Description | Typical Information Provided |

|---|---|---|

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Provides data on the packing of molecules in the crystal. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms C-C, C=C, C-O bond distances and identifies any unusual strain. |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the geometry of the cyclohexene ring and substituent orientation. |

| Torsion Angles (°) | The dihedral angle between two planes defined by four atoms. | Determines the conformation of the ring (e.g., boat, twist-boat). |

Other Advanced Spectroscopic Techniques (e.g., Resonant Auger Spectroscopy for related systems)

Beyond standard spectroscopic methods, advanced techniques can provide deeper insights into the electronic structure and dynamics of molecules. Resonant Auger Spectroscopy is a powerful tool used to probe the electronic states of atoms and molecules. This technique is particularly insightful for studying conjugated systems like butadienes.

The Auger effect is an electronic process where the filling of an inner-shell electron hole is accompanied by the emission of a second electron (the Auger electron) from a higher shell. researchgate.net In Resonant Auger Spectroscopy, a core electron is first excited to an unoccupied valence orbital using tunable synchrotron radiation. The subsequent decay process, involving the emission of an Auger electron, provides detailed information about the character of the unoccupied molecular orbitals and the nature of the electronic states.

Research Findings on Related Systems:

High-resolution resonant Auger spectroscopy has been performed on the parent molecule, gas-phase trans-1,3-butadiene, to deconvolve its complex X-ray absorption spectrum. researchgate.netmdpi.com Studies have shown that by selectively exciting carbon 1s electrons at either the central or terminal positions of the butadiene backbone, the resulting Auger spectra reveal distinct electronic final states. mdpi.com

Key findings from these studies on trans-1,3-butadiene include:

Site-Specific Information: The resonant Auger spectra are highly sensitive to the local chemical environment. Excitation of core electrons on the terminal versus central carbon atoms leads to different spectral features, allowing researchers to probe site-specific electronic structure. mdpi.com

Deconvolution of Electronic States: The technique can distinguish between different electronic states that overlap in conventional absorption spectra. This helps in assigning the character (e.g., π* or σ*) of the unoccupied molecular orbitals involved in the initial excitation.

Vibronic Coupling: The analysis of the vibrational fine structure in the Auger spectra can provide information on the coupling between electronic and nuclear motion (vibronic coupling) in the core-excited states.

While this research was conducted on the parent trans-1,3-butadiene, the principles are directly applicable to substituted dienes like this compound. The introduction of the acetoxy groups would modify the energies and characters of the π and π* orbitals. Resonant Auger Spectroscopy could be used to probe how these substituents perturb the electronic structure of the conjugated diene system, which in turn influences its reactivity in processes like the Diels-Alder reaction.

| Technique | System Studied | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Resonant Auger Spectroscopy | trans-1,3-Butadiene researchgate.netmdpi.com | Site-specific electronic structure, character of unoccupied orbitals, deconvolution of overlapping electronic states. mdpi.com | Could be used to understand the electronic influence of the acetoxy substituents on the diene backbone. |

| X-ray Photoelectron Spectroscopy (XPS) | trans-1,3-Butadiene researchgate.net | Core-level binding energies, elemental composition. | Would allow for the differentiation of carbon and oxygen environments (e.g., C=C vs. C-O vs. C=O). |

Theoretical and Computational Investigations of Trans,trans 1,4 Diacetoxy 1,3 Butadiene

Electronic Structure and Bonding Characterization

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For trans,trans-1,4-diacetoxy-1,3-butadiene, the conjugated π-system of the butadiene core is perturbed by the electronic effects of the terminal acetoxy substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For the parent molecule, s-trans-1,3-butadiene, computational studies at the B3LYP/6-31G(d) level of theory have placed the HOMO energy at approximately -6.23 eV and the LUMO energy at 0.61 eV, resulting in a HOMO-LUMO gap of 6.84 eV. shd-pub.org.rs The introduction of two acetoxy groups at the 1 and 4 positions of the butadiene backbone is expected to alter these energy levels. The acetoxy group can exert two opposing electronic effects: a resonance effect, where the lone pairs on the oxygen atoms can donate electron density to the π-system, and an inductive effect, where the electronegative oxygen atoms withdraw electron density from the sigma framework.

| Compound | Expected HOMO Energy Trend | Expected LUMO Energy Trend | Expected HOMO-LUMO Gap Trend |

|---|---|---|---|

| s-trans-1,3-Butadiene | Reference | Reference | Reference |

| This compound | Higher (less negative) | Slightly altered | Smaller |

Electron density distribution mapping provides a visual representation of the probability of finding an electron in a particular region of a molecule. mdpi.com Techniques such as the Electron Localization Function (ELF) can reveal the nature of chemical bonding and the location of electron pairs. shd-pub.org.rs

In this compound, the electron density is expected to be significantly polarized due to the presence of the electronegative oxygen atoms in the acetoxy groups. A high electron density would be localized around these oxygen atoms. The ELF analysis would likely show attractors corresponding to the core and valence electrons of the atoms, as well as the bonding regions.

Compared to 1,3-butadiene (B125203), where the electron density is quite evenly distributed across the carbon backbone, the diacetoxy derivative would exhibit a charge distribution with a notable accumulation of negative charge on the oxygen atoms and a corresponding depletion of electron density on the adjacent carbonyl carbons and, to a lesser extent, on the butadiene carbons. This intramolecular charge separation is a key feature of its electronic structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. shd-pub.org.rs It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

For this compound, the MEP surface would be characterized by regions of high negative electrostatic potential (red) around the carbonyl oxygen atoms of the acetoxy groups. These sites would be the most favorable for attack by electrophiles. The hydrogen atoms of the methyl groups and the butadiene backbone would exhibit regions of positive potential (blue or green), indicating their susceptibility to nucleophilic attack, although to a much lesser extent. The conjugated π-system of the butadiene core would likely present a region of moderate negative potential, characteristic of its nucleophilic character in cycloaddition reactions.

Reactivity Prediction and Mechanistic Modeling

Theoretical models can be employed to predict the reactivity of this compound and to model the mechanisms of its reactions.

Conceptual Density Functional Theory (CDFT) provides a framework for defining chemical concepts such as electronegativity, hardness, and softness, as well as reactivity indices like electrophilicity (ω) and nucleophilicity (N). nih.govmdpi.com These indices are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity in polar reactions. nih.gov

Based on the expected increase in the HOMO energy due to the electron-donating resonance effect of the acetoxy groups, this compound is predicted to have a higher nucleophilicity index (N) compared to unsubstituted 1,3-butadiene. The electrophilicity index (ω) is also expected to be influenced. A higher HOMO energy generally correlates with a stronger nucleophile. For instance, computational studies have shown that 1,3-butadiene itself is a moderate electrophile and a moderate nucleophile. shd-pub.org.rs The introduction of the diacetoxy groups would likely enhance its nucleophilic character, making it a strong nucleophile.

| Compound | Predicted Electrophilicity (ω) Trend | Predicted Nucleophilicity (N) Trend |

|---|---|---|

| s-trans-1,3-Butadiene | Moderate | Moderate |

| This compound | Likely similar or slightly increased | Increased (Strong) |

Transition state theory is a cornerstone of computational reaction chemistry, allowing for the calculation of activation energies and the elucidation of reaction mechanisms. nih.gov For this compound, a key reaction class is cycloaddition, particularly the Diels-Alder reaction, where it acts as the diene component.

Computational modeling of the Diels-Alder reaction involving this diene would involve locating the transition state structure for the concerted [4+2] cycloaddition. The calculations would provide the geometry of the transition state and its energy relative to the reactants, which determines the activation energy of the reaction. The presence of the acetoxy groups at the terminal positions would influence the stereoselectivity (endo/exo selectivity) and regioselectivity of the cycloaddition. These substituents can sterically hinder certain approaches of the dienophile and also electronically influence the orbital interactions that govern the reaction pathway. Transition state computations would be able to quantify these effects and predict the major products of such reactions.

Furthermore, computational studies can investigate potential isomerization pathways, such as the rotation around the central C-C single bond to interconvert between the s-trans and s-cis conformers, the latter being the reactive conformation for the Diels-Alder reaction. These calculations would reveal the energy barrier for this conformational change.

Consideration of Solvent Effects in Computational Models

In computational chemistry, accurately modeling the influence of the solvent is crucial for predicting the behavior of a molecule in solution. For this compound, both implicit and explicit solvent models can be employed to understand how the surrounding medium affects its properties.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the effects of solvation on molecular geometry, electronic structure, and spectroscopic properties. For instance, the change in the dipole moment and the stabilization of different conformers of this compound in solvents of varying polarity can be effectively estimated.

Explicit solvent models, on the other hand, involve including individual solvent molecules in the simulation box. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. While this compound does not form strong hydrogen bonds with aprotic solvents, this approach can reveal weaker dipole-dipole interactions with polar solvent molecules.

The choice of solvent can influence the rotational barrier around the central C-C single bond and the relative energies of the s-trans and s-cis conformers. A hypothetical comparison of the calculated energy difference between the s-trans and s-cis conformers in the gas phase versus in a polar solvent like acetonitrile (B52724) is presented in the table below.

| Computational Model | ΔE (s-cis - s-trans) (kcal/mol) |

|---|---|

| Gas Phase (in vacuo) | 4.5 |

| PCM (Acetonitrile, ε=36.6) | 4.1 |

| PCM (n-Hexane, ε=1.9) | 4.4 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is critical for understanding its reactivity, particularly in Diels-Alder reactions where the s-cis conformation is required. The molecule predominantly exists in the more stable s-trans conformation due to steric hindrance between the acetoxy groups in the s-cis form.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of temperature on these dynamics. These simulations can be performed in both the gas phase and in the presence of explicit solvent molecules to mimic solution-phase behavior.

A potential energy surface scan, calculated using quantum mechanical methods, can map the energy as a function of the dihedral angle of the central C-C single bond. This provides the energy barriers for rotation between the s-trans and s-cis conformers.

Below is a table summarizing hypothetical key findings from a conformational analysis and MD simulation study.

| Parameter | Calculated Value | Method |

|---|---|---|

| s-trans/s-cis Energy Difference | ~4.5 kcal/mol | DFT (B3LYP/6-31G) |

| Rotational Barrier (s-trans to s-cis) | ~6.0 kcal/mol | DFT (B3LYP/6-31G) |

| Predominant Conformer at 298 K | s-trans (>99%) | Molecular Dynamics |

Non-Covalent Interactions (NCI) Analysis

The NCI method is based on the electron density and its derivatives. It generates 3D plots where different types of interactions are represented by colored isosurfaces. Typically, green surfaces indicate weak van der Waals interactions, blue signifies stronger attractive interactions like hydrogen bonds, and red indicates repulsive steric clashes.

In the s-trans conformer of this compound, NCI analysis would likely show weak, stabilizing van der Waals interactions. In the higher-energy s-cis conformer, repulsive steric interactions between the inner hydrogens and potentially between the carbonyl oxygens of the acetoxy groups would be evident. While direct NCI analysis on this specific molecule is not widely published, studies on similar substituted butadienes have shown significant intramolecular interactions influencing their structure. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of molecules, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectrum. For this compound, TD-DFT calculations would predict the λmax corresponding to the π → π* transition of the conjugated diene system. The position of this absorption maximum is sensitive to the conformation of the diene and the electronic effects of the acetoxy substituents.

Calculations of vibrational frequencies can help assign the peaks in the experimental IR and Raman spectra to specific molecular motions. For instance, the characteristic C=C stretching frequencies of the butadiene backbone and the C=O stretching of the acetate (B1210297) groups can be accurately predicted.

The following table presents a hypothetical comparison of calculated and experimental spectroscopic data.

| Spectroscopic Property | Calculated Value | Experimental Value |

|---|---|---|

| UV-Vis λmax (π → π*) | 255 nm | ~258 nm |

| IR C=C Stretch | 1645 cm⁻¹ | 1650 cm⁻¹ |

| IR C=O Stretch | 1755 cm⁻¹ | 1760 cm⁻¹ |

| ¹H NMR (vinylic, α-carbon) | δ 7.2 ppm | δ 7.28 ppm |

| ¹H NMR (vinylic, β-carbon) | δ 5.9 ppm | δ 5.95 ppm |

Emerging Trends and Future Research Perspectives on Trans,trans 1,4 Diacetoxy 1,3 Butadiene

The Drive Towards Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmentally benign processes has spurred research into sustainable and green synthetic routes for valuable platform chemicals, including trans,trans-1,4-diacetoxy-1,3-butadiene. Current research efforts are centered on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.

One promising avenue involves the development of greener methods for the production of 1,3-butadiene (B125203), a key precursor. Traditional methods often rely on the energy-intensive steam cracking of fossil fuels. To mitigate this, researchers are exploring bio-based routes, such as the conversion of bio-ethanol derived from renewable resources. acs.org This shift towards bio-based feedstocks not only reduces the carbon footprint but also aligns with the principles of a circular economy.

Another key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Studies have investigated the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives such as 1,2-propylene carbonate (PC) for the extractive distillation of 1,3-butadiene. acs.org The adoption of such green solvents can significantly reduce the environmental impact and health risks associated with the production process.

The following table summarizes some of the key strategies being explored for the sustainable synthesis of this compound and its precursors.

| Strategy | Description | Potential Benefits |

| Bio-based Feedstocks | Utilization of renewable resources like bio-ethanol for the production of 1,3-butadiene. acs.org | Reduced reliance on fossil fuels, lower carbon footprint. |

| Heterogeneous Catalysis | Development of robust and recyclable catalysts for the diacetoxylation of 1,3-butadiene. | Improved catalyst recovery and reuse, minimized waste. |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives in purification processes. acs.org | Enhanced worker safety, reduced environmental pollution. |

| Process Intensification | Designing more efficient reactor technologies and integrated processes to reduce energy consumption. | Lower operational costs, smaller manufacturing footprint. |

Catalytic Asymmetric Synthesis: A New Frontier for Chiral Building Blocks

While this compound is a symmetrical molecule, its potential as a precursor to chiral building blocks through catalytic asymmetric synthesis is a burgeoning area of research. The Diels-Alder reaction, a cornerstone of its reactivity, can generate multiple stereocenters in a single step. The development of catalytic and enantioselective variants of this reaction using this diene could provide efficient access to a wide range of optically active molecules.

Currently, the direct use of this compound in a catalytic asymmetric Diels-Alder reaction where it acts as the chiral component is not widely reported. The primary focus in asymmetric Diels-Alder reactions has been on the use of chiral dienophiles or chiral Lewis acid catalysts. However, the exploration of chiral dienes is an active area of research, and the functional handles on this compound offer opportunities for modification to incorporate chirality.

Future research in this area could involve several promising strategies:

Development of Chiral Analogs: The synthesis of chiral derivatives of this compound where the acetyl groups are replaced with chiral auxiliaries. These auxiliaries could direct the stereochemical outcome of the Diels-Alder reaction and subsequently be removed.

Enantioselective Desymmetrization: The development of catalytic methods to selectively react with one of the two equivalent ends of the diene, thereby creating a chiral product. This could involve the use of chiral catalysts that can differentiate between the two prochiral faces of the diene or its reaction partner.

Enzymatic Reactions: The use of enzymes, or "Diels-Alderases," to catalyze the cycloaddition reaction with high stereocontrol is another exciting possibility. While naturally occurring Diels-Alderases are rare, directed evolution and protein engineering could be employed to create enzymes tailored for this specific transformation.

The successful implementation of these strategies would significantly expand the synthetic utility of this compound, transforming it from a simple C4 building block into a versatile platform for the synthesis of complex, enantiomerically pure molecules.

Expanding the Synthetic Toolbox: Applications in Complex Organic Synthesis

The utility of this compound as a robust diene in Diels-Alder reactions has been demonstrated in the synthesis of several important molecules. Its ability to form a six-membered ring with predictable stereochemistry makes it a valuable tool for synthetic chemists.

A classic example of its application is in the synthesis of dl-shikimic acid . This natural product is a crucial starting material for the industrial production of the antiviral drug oseltamivir (B103847) (Tamiflu). The synthesis involves a Diels-Alder reaction between this compound and a suitable dienophile, followed by a series of transformations to install the correct functional groups and stereochemistry.

Another notable application is in the synthesis of Conduritol D , a member of the conduritol family of inositol (B14025) isomers. chemrxiv.org These compounds are of interest for their potential biological activities. The synthesis leverages the diene to construct the core cyclohexene (B86901) ring of the conduritol structure.

Beyond these well-established examples, researchers are exploring the use of this compound in the synthesis of a wider range of complex natural products and other organic molecules. Its predictable reactivity and the functionality of the resulting cycloadducts make it an attractive starting point for the synthesis of:

Carbocycles and Heterocycles: The Diels-Alder adducts can be readily converted into a variety of functionalized six-membered rings, which are common motifs in many natural products and pharmaceuticals.

Aromatic Compounds: Under certain conditions, the initial Diels-Alder adduct can undergo elimination of acetic acid to form aromatic rings. This provides a direct method for the construction of substituted benzene (B151609) derivatives.

Polycyclic Systems: Through intramolecular Diels-Alder reactions or sequential cycloadditions, complex polycyclic frameworks can be assembled, providing access to intricate molecular architectures.

The following table highlights some of the key applications of this compound in organic synthesis.

| Target Molecule/Scaffold | Synthetic Strategy | Significance |

| dl-Shikimic Acid | Intermolecular Diels-Alder reaction to form the core cyclohexene ring. | Key intermediate for the synthesis of the antiviral drug oseltamivir. |

| Conduritol D | Intermolecular Diels-Alder reaction. chemrxiv.org | Access to a class of biologically interesting inositol isomers. chemrxiv.org |

| Substituted Benzenes | Diels-Alder reaction followed by elimination of acetic acid. | Direct and regiocontrolled synthesis of aromatic compounds. |

| Complex Natural Products | As a versatile C4 building block for the construction of intricate carbocyclic and heterocyclic frameworks. | Enables the efficient synthesis of biologically active molecules. |

The Digital Revolution in Chemistry: Integrating Machine Learning and AI

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize how chemical reactions are understood, predicted, and designed. For a well-studied and versatile reaction like the Diels-Alder cycloaddition, which is the primary application of this compound, these computational tools hold immense promise.

Reaction Prediction and Optimization:

Machine learning models are being developed to predict the outcomes of chemical reactions, including the major products, yields, and stereoselectivity. acs.orgnih.gov For Diels-Alder reactions, these models can be trained on large datasets of known reactions to learn the complex interplay of factors that govern reactivity, such as the electronic properties of the diene and dienophile, steric effects, and reaction conditions.

Specifically for this compound, ML models could be used to:

Predict Reactivity with Novel Dienophiles: By inputting the structures of the diene and a potential dienophile, an ML model could predict the likelihood of a successful reaction and the expected yield.

Optimize Reaction Conditions: AI algorithms can explore a vast parameter space of solvents, temperatures, catalysts, and reaction times to identify the optimal conditions for a specific Diels-Alder reaction involving this diene, leading to higher yields and fewer byproducts.

Predict Regio- and Stereoselectivity: For reactions with unsymmetrical dienophiles, predicting the regioselectivity (the orientation of the addition) and stereoselectivity (the 3D arrangement of the atoms in the product) is crucial. ML models are showing increasing accuracy in these predictions. nih.gov

De Novo Design and Retrosynthesis:

Beyond predicting the outcomes of known reaction types, AI is also being used for the de novo design of synthetic routes. Retrosynthesis software, powered by AI, can propose a series of reactions to synthesize a target molecule, often identifying novel and more efficient pathways. In this context, this compound would be included in the virtual chemical inventory, and the AI could recognize its potential as a key building block in the synthesis of complex targets containing a six-membered ring.

The integration of ML and AI into the workflow of organic chemists is expected to accelerate the pace of discovery and development. By leveraging the predictive power of these tools, researchers can design more efficient and successful synthetic strategies, saving time and resources. While the application of these technologies to reactions specifically involving this compound is still in its early stages, the general advancements in the field of computational chemistry are highly promising.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.